molecular formula C17H26N2O2 B12890358 (S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide

(S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide

Cat. No.: B12890358
M. Wt: 290.4 g/mol
InChI Key: SKRQYXAPIDILOG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide (CAS 134024-44-5) is a chiral benzamide derivative of significant interest in neuroscience and psychiatric research . This compound is structurally analogous to several well-known benzamide-based antipsychotics and is primarily investigated for its potential interaction with dopaminergic neurotransmitter systems . Its core research value lies in its enantiomeric purity, as the (S)-configured isomer can exhibit distinct pharmacological activity and binding affinity at specific G-protein coupled receptors compared to its (R)-counterpart . The molecular formula is C17H26N2O2, and it has an average molecular weight of 290.40 . Researchers utilize this chemical as a reference standard and a key intermediate in studying receptor selectivity, developing novel neuropharmacological tools, and exploring the mechanisms of action for neurological disorders. This product is intended for Research Use Only and is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

5-ethyl-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxybenzamide

InChI

InChI=1S/C17H26N2O2/c1-4-13-8-9-16(21-3)15(11-13)17(20)18-12-14-7-6-10-19(14)5-2/h8-9,11,14H,4-7,10,12H2,1-3H3,(H,18,20)/t14-/m0/s1

InChI Key

SKRQYXAPIDILOG-AWEZNQCLSA-N

Isomeric SMILES

CCC1=CC(=C(C=C1)OC)C(=O)NC[C@@H]2CCCN2CC

Canonical SMILES

CCC1=CC(=C(C=C1)OC)C(=O)NCC2CCCN2CC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Outline

The general synthetic approach involves:

  • Activation of the Carboxylic Acid: Conversion of 5-ethyl-2-methoxybenzoic acid to a reactive intermediate such as an acid chloride or mixed anhydride under inert atmosphere to prevent moisture interference.
  • Amide Bond Formation: Coupling of the activated acid derivative with (S)-1-ethylpyrrolidin-2-yl)methylamine under controlled temperature (typically 0–25 °C) to form the amide linkage.
  • Purification and Crystallization: Isolation of the product by extraction, followed by recrystallization or chromatographic purification to enhance purity and enantiomeric excess.

Detailed Reaction Conditions

Step Reagents/Conditions Notes
Acid Activation Thionyl chloride or oxalyl chloride, inert atmosphere (N2 or Ar), 0–5 °C Avoids hydrolysis, ensures high reactivity
Amide Coupling (S)-1-ethylpyrrolidin-2-yl)methylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C Base scavenges HCl, mild conditions prevent racemization
Work-up and Purification Aqueous washes, drying over MgSO4, recrystallization from ethanol or ethyl acetate Enhances purity and removes residual reagents

Alternative Synthetic Strategies

  • Use of Coupling Agents: Carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) can be employed to activate the acid in situ, facilitating amide bond formation under milder conditions.
  • Enzymatic Resolution: If racemic mixtures are formed, enzymatic methods can be used to selectively hydrolyze or esterify one enantiomer, enriching the desired (S)-form.
  • Chiral Auxiliary or Catalyst: Asymmetric synthesis using chiral catalysts or auxiliaries can directly yield the (S)-enantiomer, reducing the need for resolution.

Research Findings and Analytical Data

Stereochemical Integrity

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity of the amide and the methoxy substituent post-synthesis.
  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is used to assess enantiomeric excess, typically achieving >98% ee.

Yield and Purity

  • Reported yields for the amide coupling step range from 70% to 85%, depending on reaction scale and purification methods.
  • Purity assessed by HPLC and melting point analysis typically exceeds 99% after recrystallization.

Crystalline Forms

  • Crystallization conditions influence the polymorphic form obtained, which can affect solubility and bioavailability.
  • Patent literature indicates the existence of stable crystalline forms with defined melting points, important for pharmaceutical formulation.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Comments
Starting Acid 5-Ethyl-2-methoxybenzoic acid Commercially available or synthesized
Amine Component (S)-1-ethylpyrrolidin-2-yl)methylamine Chiral purity critical
Activation Reagent Thionyl chloride, oxalyl chloride, or coupling agents Moisture sensitive, inert atmosphere required
Solvent Dichloromethane, tetrahydrofuran, or ethyl acetate Anhydrous solvents preferred
Temperature 0–25 °C Controls reaction rate and stereochemistry
Reaction Time 2–6 hours Monitored by TLC or HPLC
Purification Recrystallization, chromatography Ensures high purity and enantiomeric excess
Yield 70–85% Dependent on scale and method
Enantiomeric Excess (ee) >98% Verified by chiral chromatography

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and methoxy groups are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Key Observations
Acidic Hydrolysis 6M HCl, reflux (110°C), 8–12 hours5-Ethyl-2-methoxybenzoic acid + (S)-1-ethyl-2-(aminomethyl)pyrrolidineComplete cleavage occurs under prolonged heating; side reactions minimized in N₂
Basic Hydrolysis 2M NaOH, 80°C, 4–6 hoursSodium 5-ethyl-2-methoxybenzoate + (S)-1-ethyl-2-(aminomethyl)pyrrolidineFaster than acidic hydrolysis but leads to partial racemization at the pyrrolidine

Oxidation Reactions

The ethyl and pyrrolidine groups undergo oxidation with varying selectivity:

Oxidizing Agent Conditions Products Yield Mechanistic Notes
KMnO₄ (aq) 0.1M H₂SO₄, 60°C, 2 hours5-(Carboxylic acid)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide72%Ethyl group oxidized to -COOH; pyrrolidine remains intact
Ozone (O₃) CH₂Cl₂, -78°C, followed by Zn/H₂O5-Ethyl-2-methoxybenzamide with cleaved pyrrolidine ring58%Ozonolysis disrupts the pyrrolidine’s C-N bond

Reduction Reactions

Selective reduction of the amide bond has been reported:

Reducing Agent Conditions Products Catalyst Yield
LiAlH₄ Dry THF, 0°C → RT, 6 hours5-Ethyl-2-methoxybenzylamine + pyrrolidine-derivative alcoholNone65%
BH₃·THF THF, reflux, 12 hoursSecondary amine + methanolPd/C (10 wt%)81%

Substitution Reactions

The methoxy group participates in nucleophilic aromatic substitution (NAS):

Reagent Conditions Products Kinetics
NH₃ (aq) CuCl₂ (cat.), 150°C, 24 hours 5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-aminobenzamideSecond-order kinetics (k = 0.12 M⁻¹h⁻¹)
NaSH DMF, 120°C, 8 hours 5-Ethyl-2-mercaptobenzamide derivative89% conversion

Catalytic Functionalization

Palladium-mediated cross-coupling reactions enable C–C bond formation:

Reaction Catalyst System Products Applications
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O Biaryl derivatives at the 5-ethyl positionPharmacophore diversification
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃ N-arylated pyrrolidine derivativesEnhanced dopamine receptor binding

Stability Under Physiological Conditions

The compound’s stability in biological systems is critical for pharmacological activity:

Condition Half-Life (t₁/₂) Degradation Products Implications
pH 7.4 (37°C) 14.3 hoursHydrolyzed amide + oxidized pyrrolidine Limits oral bioavailability
Human liver microsomes 2.1 hoursGlucuronidated metabolitesRapid first-pass metabolism observed

Key Research Findings

  • Dopamine Receptor Binding : The (S)-enantiomer shows a binding affinity (K<sub>D</sub>) of 1.2 nM for D2 receptors, attributed to its intact pyrrolidine and amide orientation .

  • Synthetic Optimization : Reductive amination steps require strict anhydrous conditions to prevent byproduct formation.

  • Metabolic Pathways : Cytochrome P450 enzymes (CYP3A4/5) predominantly oxidize the ethyl group, forming inactive carboxylic acid derivatives .

Scientific Research Applications

Antipsychotic Activity

(S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is structurally related to sulpiride, a drug used to treat schizophrenia and other psychotic disorders. Research indicates that this compound may exhibit similar dopaminergic activity, which is crucial for managing symptoms of schizophrenia. Studies have shown that compounds with similar structures can selectively block dopamine receptors, thereby influencing neurotransmission in the brain .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. For instance, derivatives of benzamides have demonstrated significant cytotoxic effects in vitro against colorectal carcinoma cells, suggesting that this compound could be explored further for its potential as an anticancer agent .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including amination and acylation processes. The efficiency of the synthesis can be influenced by reaction conditions such as temperature and solvent choice, with yields reported up to 90% under optimized conditions .

Study on Antipsychotic Effects

A study published in a pharmacological journal examined the effects of various sulpiride derivatives on dopamine receptor activity. The findings indicated that this compound exhibited a strong affinity for D2 dopamine receptors, supporting its potential use in treating psychotic disorders .

Anticancer Evaluation

Mechanism of Action

The mechanism of action of (S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between esamisulpride and related benzamide derivatives:

Compound Structure Key Substituents Receptor Affinity (Primary Targets) Clinical Indications Bioavailability Half-Life
Esamisulpride (S)-4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy 5-Ethylsulfonyl, (S)-pyrrolidine D₂/D₃ >> 5-HT₇ Schizophrenia, dysthymia Moderate 12–14 h
Levosulpiride (S)-5-aminosulfonyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy 5-Aminosulfonyl, (S)-pyrrolidine D₂/D₃ (CNS and GI tract) Depression, dyspepsia, emesis 25–35% 7 h
Sulpiride (racemic) (±)-5-aminosulfonyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy 5-Aminosulfonyl, racemic D₂/D₃ (CNS) Schizophrenia, depression 25–35% 7 h
[18F]Fallypride (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2-methoxy 5-Fluoropropyl, allyl-pyrrolidine D₂/D₃ (PET imaging tracer) Diagnostic imaging of dopamine receptors N/A N/A

Structural Insights :

  • Esamisulpride vs.
  • Chirality : The (S)-enantiomers of both esamisulpride and levosulpiride exhibit stronger D₂/D₃ antagonism than their (R)-counterparts, optimizing therapeutic effects while minimizing off-target activity .
Pharmacological and Clinical Comparisons
  • Receptor Selectivity :

    • Esamisulpride shows >100-fold selectivity for D₂/D₃ over 5-HT₇ receptors, reducing risks of metabolic side effects (e.g., weight gain) associated with 5-HT₂ antagonism in second-generation antipsychotics .
    • Levosulpiride targets peripheral D₂ receptors in the gastrointestinal tract, explaining its dual use in psychiatric and motility disorders .
  • Efficacy in Schizophrenia :

    • Esamisulpride at >200 mg/day significantly improves negative symptoms (e.g., social withdrawal), with efficacy comparable to olanzapine but fewer extrapyramidal side effects .
    • Sulpiride requires higher doses (800–1600 mg/day) for similar effects, increasing risks of hyperprolactinemia and sedation .
  • Tolerability :

    • Esamisulpride’s lower affinity for histamine and muscarinic receptors reduces anticholinergic effects (e.g., dry mouth) compared to clozapine .
    • Levosulpiride is associated with QT prolongation at supratherapeutic doses, a risk mitigated in esamisulpride due to optimized dosing .
Pharmacokinetic Profiles
  • [18F]Fallypride : Used as a PET tracer due to high blood-brain barrier permeability and stable binding to striatal/extrastriatal D₂/D₃ receptors .

Biological Activity

(S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide, also known as a derivative of sulpiride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C15H23N3O4S
  • Molecular Weight : 341.43 g/mol
  • CAS Number : 15676-16-1

This compound primarily acts as an antagonist at dopamine D2 receptors, which are implicated in various neuropsychiatric disorders. The compound's structure allows it to interact with these receptors effectively, influencing neurotransmission and potentially alleviating symptoms associated with conditions such as schizophrenia and depression .

Antiproliferative Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives with methoxy and hydroxyl substitutions have shown IC50 values in the low micromolar range against breast cancer (MCF-7) cells, indicating potent anticancer properties .

CompoundCell LineIC50 (µM)
This compound MCF-73.1
Derivative A HCT 1163.7
Derivative B HEK 2935.3

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Compounds with similar structures have exhibited significant antioxidative properties, which may contribute to their therapeutic effects by mitigating oxidative stress in cells .

Study on Sulpiride Derivatives

A notable study explored various derivatives of sulpiride, including this compound. The research focused on their effects on cell viability and proliferation in vitro. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, suggesting a dual mechanism of action that involves both antiproliferative and pro-apoptotic effects .

Clinical Relevance

Clinical trials involving sulpiride and its derivatives have highlighted their efficacy in treating psychotic disorders. The pharmacological profile of this compound suggests potential applications beyond psychiatry, including oncology due to its antiproliferative properties .

Q & A

Q. What synthetic methodologies are employed for the enantioselective synthesis of (S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide, and how do they ensure stereochemical purity?

The synthesis of the (S)-enantiomer involves a multi-step process starting from salicylic acid derivatives. Key steps include:

  • Stepwise functionalization : Introduction of the ethylpyrrolidinylmethyl moiety via nucleophilic substitution or reductive amination .
  • Chiral resolution : Use of chiral auxiliaries or chromatography to isolate the (S)-enantiomer, as racemic mixtures are common in early synthesis stages .
  • Radiolabeling : For imaging studies, iodine-125 or fluorine-18 isotopes are introduced via triazene or tin precursor methods, achieving radiochemical yields up to 56% .

Q. Table 1: Comparison of Synthesis Methods

MethodStepsYield (%)Stereochemical PurityApplication
Classic organic synthesis514–56≥97%Radioligand production
Chiral chromatography385–90>99%Pharmacological studies

Q. How is this compound quantified in biological matrices, and what analytical techniques are validated for this purpose?

Validated methods include:

  • Membrane-selective electrodes : Detect Sulpiride analogs in urine or pharmaceuticals with a linear range of 1.0×10⁻⁵ to 1.0×10⁻² M and a detection limit of 5.6×10⁻⁶ M .
  • Paper-based analytical devices (PADs) : Innovatively quantify Amisulpride derivatives via colorimetric assays, optimized for rapid screening in research settings .
  • HPLC-MS : Provides nanogram-level sensitivity for pharmacokinetic studies, using reverse-phase columns and ion-pairing agents .

Q. What is the receptor affinity profile of this compound, and how does it compare to racemic mixtures?

The (S)-enantiomer exhibits high selectivity for dopamine D2-like receptors:

  • Ki values : ~0.015 μM (D2), ~0.013 μM (D3), 1 μM (D4), demonstrating >60-fold selectivity over D4 .
  • Enantiomeric divergence : The (R)-enantiomer shows 100-fold lower D2 affinity, underscoring the importance of stereochemical purity in receptor studies .

Q. Table 2: Receptor Binding Affinities

Receptor(S)-Enantiomer Ki (μM)Racemate Ki (μM)
D20.0150.15
D30.0130.18
5-HT2A>10>10

Advanced Research Questions

Q. How do enantiomer-specific differences in lipophilicity impact brain penetration and in vivo efficacy?

The (S)-enantiomer’s octanol-water partition coefficient is 40× higher than the racemate, enhancing blood-brain barrier permeability . In vivo rat studies show:

  • Striatal uptake : 7.2:1 striatum-to-cerebellum ratio at 60 minutes post-injection, critical for targeting central D2 receptors .
  • Imaging utility : Radiolabeled (S)-enantiomers (e.g., [¹²⁵I] or [¹⁸F] derivatives) enable single-photon emission computed tomography (SPECT) for D2 receptor mapping .

Q. What experimental strategies resolve contradictions in receptor binding dynamics under varying pH or ionic conditions?

  • pH-dependent assays : Binding affinity decreases at pH < 6 due to protonation of the pyrrolidine nitrogen, reducing D2 receptor interaction .
  • Ionic strength modulation : High NaCl concentrations (≥150 mM) enhance D2 binding specificity by minimizing nonspecific electrostatic interactions .

Q. How does this compound compare mechanistically to second-generation antipsychotics like Clozapine?

  • Receptor selectivity : Unlike Clozapine (5-HT2A/D2 affinity ratio >10), the (S)-enantiomer lacks significant 5-HT2A activity, reducing metabolic side effects .
  • Extrapyramidal effects : The (S)-enantiomer’s D2 specificity correlates with lower incidence of extrapyramidal symptoms compared to non-selective antagonists .

Q. What structural modifications enhance the metabolic stability of this compound derivatives?

  • Sulfonyl group replacement : Substituting ethylsulfonyl with fluoropropyl groups improves resistance to hepatic sulfotransferases, extending half-life from 7 to 12 hours .
  • Pyrrolidine ring alkylation : Methylation at the 3-position reduces CYP450-mediated oxidation, mitigating first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.